molecular formula C20H23N3O B5653093 N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine

Cat. No. B5653093
M. Wt: 321.4 g/mol
InChI Key: QUTZYHCYYKOUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine often involves multi-step reactions, including condensation and cyclization processes. For instance, derivatives of oxadiazole have been synthesized through the reaction of benzyl cyanide with nitric oxide in basic methanol, leading to compounds with oxadiazole rings, demonstrating a method that could potentially apply to our compound of interest (Bohle & Perepichka, 2009). Additionally, isocyanide-based multicomponent reactions have been used to efficiently generate oxadiazolylmethanamine derivatives, highlighting a synthetic route that might be relevant (Ramazani, Rezaei, & Ahmadi, 2012).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives features a core 1,2,4-oxadiazole ring, which significantly influences the compound's reactivity and interactions. Spectroscopic methods like NMR and IR spectroscopy are typically employed to characterize these structures. For example, the structural and electronic properties of a compound with a similar oxadiazole motif were thoroughly investigated using DFT calculations, which provided insights into geometrical parameters and electronic distributions (Amiri et al., 2016).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole ring are known for their chemical versatility and have been involved in various reactions, including ring-fission and C–C bond cleavage under certain conditions (Jäger et al., 2002). Such reactivity is crucial for understanding the chemical behavior and potential transformations of this compound.

Physical Properties Analysis

The physical properties of compounds similar to the one , such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the oxadiazole ring, benzyl, and phenyl groups can affect these properties, making them relevant for applications in materials science and pharmaceuticals. While specific data on this compound are not available, analogous compounds have demonstrated notable stability and solvatochromic behavior (Kakanejadifard et al., 2013).

properties

IUPAC Name

N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-20(2,3)23(14-16-10-6-4-7-11-16)15-18-21-19(22-24-18)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTZYHCYYKOUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.